molecular formula C10H14ClNO2S B5297227 N-(2-chlorophenyl)-1-butanesulfonamide

N-(2-chlorophenyl)-1-butanesulfonamide

Cat. No. B5297227
M. Wt: 247.74 g/mol
InChI Key: JPPWTQPLPUHVPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chlorophenyl)-1-butanesulfonamide, also known as N-Chlorobutanesulfonamide (CBS), is an organic compound that has been widely used in scientific research as a source of chlorine for various reactions. This compound has been found to possess unique properties that make it a valuable tool in many fields of research, including medicinal chemistry, biochemistry, and organic synthesis.

Mechanism of Action

N-(2-chlorophenyl)-1-butanesulfonamide acts as a source of chlorine in various reactions. The chlorine atom in N-(2-chlorophenyl)-1-butanesulfonamide is highly reactive and can undergo substitution reactions with various nucleophiles. The reactivity of the chlorine atom in N-(2-chlorophenyl)-1-butanesulfonamide is due to the electron-withdrawing effect of the sulfonamide group, which makes the chlorine atom more electrophilic.
Biochemical and Physiological Effects:
N-(2-chlorophenyl)-1-butanesulfonamide has not been extensively studied for its biochemical and physiological effects. However, it has been reported that N-(2-chlorophenyl)-1-butanesulfonamide can selectively modify proteins and peptides by reacting with amino acid residues such as cysteine and histidine. This selective modification can lead to changes in protein structure and function, which can have implications in various biological processes.

Advantages and Limitations for Lab Experiments

N-(2-chlorophenyl)-1-butanesulfonamide has several advantages as a reagent for lab experiments. It is readily available, easy to handle, and can be stored for long periods without degradation. Additionally, N-(2-chlorophenyl)-1-butanesulfonamide is a versatile reagent that can be used in various reactions. However, N-(2-chlorophenyl)-1-butanesulfonamide has some limitations as well. It can be toxic and corrosive, and care should be taken when handling it. Additionally, the reactivity of the chlorine atom in N-(2-chlorophenyl)-1-butanesulfonamide can lead to unwanted side reactions, which can affect the yield and purity of the final product.

Future Directions

N-(2-chlorophenyl)-1-butanesulfonamide has several potential future directions for research. One area of research could be the development of new synthetic methodologies using N-(2-chlorophenyl)-1-butanesulfonamide as a reagent. Another area of research could be the development of new biologically active compounds using N-(2-chlorophenyl)-1-butanesulfonamide as a source of chlorine. Additionally, further studies could be conducted to investigate the biochemical and physiological effects of N-(2-chlorophenyl)-1-butanesulfonamide and its potential applications in various biological processes.
Conclusion:
In conclusion, N-(2-chlorophenyl)-1-butanesulfonamide is a valuable tool in scientific research due to its unique properties as a source of chlorine. Its synthesis method is efficient and reliable, and it has been used in various scientific research applications, including medicinal chemistry, biochemistry, and organic synthesis. N-(2-chlorophenyl)-1-butanesulfonamide acts as a source of chlorine in various reactions and can selectively modify proteins and peptides. It has several advantages as a reagent for lab experiments, but also has some limitations. Finally, N-(2-chlorophenyl)-1-butanesulfonamide has several potential future directions for research, including the development of new synthetic methodologies and the investigation of its biochemical and physiological effects.

Synthesis Methods

N-(2-chlorophenyl)-1-butanesulfonamide can be synthesized by the reaction of 2-chlorobenzenesulfonyl chloride with n-butylamine in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of water. This method has been widely used in the synthesis of N-(2-chlorophenyl)-1-butanesulfonamide and has been found to be efficient and reliable.

Scientific Research Applications

N-(2-chlorophenyl)-1-butanesulfonamide has been used in various scientific research applications, including medicinal chemistry, biochemistry, and organic synthesis. In medicinal chemistry, N-(2-chlorophenyl)-1-butanesulfonamide has been used as a source of chlorine for the synthesis of various biologically active compounds, including antitumor agents, antimicrobial agents, and anti-inflammatory agents. In biochemistry, N-(2-chlorophenyl)-1-butanesulfonamide has been used as a tool for the selective modification of proteins and peptides. In organic synthesis, N-(2-chlorophenyl)-1-butanesulfonamide has been used as a reagent for the synthesis of various functionalized molecules.

properties

IUPAC Name

N-(2-chlorophenyl)butane-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClNO2S/c1-2-3-8-15(13,14)12-10-7-5-4-6-9(10)11/h4-7,12H,2-3,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPPWTQPLPUHVPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)(=O)NC1=CC=CC=C1Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chlorophenyl)butane-1-sulfonamide

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